(2E)-N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-3-(thiophen-2-yl)prop-2-enamide
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Overview
Description
(2E)-N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-3-(thiophen-2-yl)prop-2-enamide is a useful research compound. Its molecular formula is C19H17N3O3S and its molecular weight is 367.42. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodologies and Chemical Characterization
Research on similar compounds involves detailed synthesis and characterization methodologies. For instance, Hassan, Hafez, and Osman (2014) described the synthesis and characterization of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, emphasizing the importance of elemental analysis and spectral data (IR, MS, 1H-NMR, and 13C-NMR) for establishing compound structures (Hassan, Hafez, & Osman, 2014). Similarly, Thaker et al. (2013) investigated the synthesis and liquid crystalline properties of Schiff base and cinnamate central linkages, highlighting the role of FT-IR, 1H NMR, 13C NMR, and UV-visible and mass spectral studies in characterizing mesogenic series (Thaker, Solanki, Patel, & Patel, 2013).
Potential Applications in Medicinal Chemistry
Several studies have explored the potential applications of similar compounds in medicinal chemistry, particularly their cytotoxic activities. The cytotoxicity against Ehrlich Ascites Carcinoma (EAC) cells of some synthesized pyrazole derivatives was evaluated, suggesting potential applications in developing new therapeutic agents (Hassan, Hafez, & Osman, 2014).
Applications in Material Science and Polymer Science
Research also delves into the applications of similar compounds in material science and polymer science. For example, compounds with pyrazole rings have been synthesized and characterized for their potential use in creating new materials with specific properties, such as liquid crystalline properties, which are essential for various technological applications (Thaker, Solanki, Patel, & Patel, 2013).
Mechanism of Action
Target of action
The compound contains a 1,4-benzodioxin moiety, a pyrazole ring, and a thiophene ring. These structural features are common in many biologically active compounds and could interact with various biological targets. Without specific studies, it’s hard to predict the exact targets of this compound .
Mode of action
The mode of action would depend on the specific biological target(s) of the compound. Generally, compounds with these structural features can interact with their targets through various non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical pathways
The affected biochemical pathways would depend on the specific biological target(s) of the compound. Without specific information, it’s hard to predict the exact pathways this compound might affect .
Pharmacokinetics
The ADME properties of a compound depend on its physicochemical properties such as solubility, permeability, and stability. The presence of polar groups (like the amide group) and aromatic rings in this compound could influence its absorption and distribution in the body .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific biological target(s) and the downstream effects of their modulation .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Properties
IUPAC Name |
(E)-N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-3-thiophen-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c23-19(8-7-16-4-3-9-26-16)21-14-10-20-22(11-14)12-15-13-24-17-5-1-2-6-18(17)25-15/h1-11,15H,12-13H2,(H,21,23)/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDTZXDQEIOWHTP-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CN3C=C(C=N3)NC(=O)C=CC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(OC2=CC=CC=C2O1)CN3C=C(C=N3)NC(=O)/C=C/C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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